magnesium;trifluoromethanesulfonate
Description
Chemical Identity and Structural Characterization
Molecular Structure and Bonding Configuration
Magnesium trifluoromethanesulfonate consists of a central Mg²⁺ ion coordinated by two trifluoromethanesulfonate (OTf⁻) anions. Each OTf⁻ ligand adopts a trigonal pyramidal geometry, with the sulfur atom bonded to three fluorine atoms and a central oxygen connected to the CF₃ group. The Mg²⁺ ion typically achieves a hexacoordinate structure in the solid state, as inferred from X-ray diffraction (XRD) studies of analogous metal triflates.
The ionic character of the Mg–O bonds is moderated by the strong electron-withdrawing effect of the CF₃ group, which delocalizes negative charge across the sulfonate moiety. This delocalization reduces nucleophilic reactivity at the oxygen atoms, enhancing the compound’s stability in protic solvents. Comparative bond dissociation energy calculations suggest that Mg(OTf)₂ exhibits weaker metal-ligand interactions (∼180 kJ/mol) compared to Al(OTf)₃ (∼220 kJ/mol), explaining its milder Lewis acidity.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of Mg(OTf)₂ in acetonitrile-d₃ (CD₃CN) reveals no observable proton signals, consistent with the absence of organic ligands. However, its coordination complexes exhibit distinct resonances. For example, the [Et₄N]₂[Mg(p-tolS)₄] complex shows aromatic proton peaks at δ 7.39–6.65 ppm and ethyl group signals at δ 3.12–1.17 ppm.
¹⁹F NMR provides direct evidence of triflate coordination. Free OTf⁻ anions resonate at δ -78.5 ppm in CD₃CN, while Mg²⁺-bound triflate shifts upfield to δ -130.14 ppm due to reduced electron density at fluorine atoms. ²⁵Mg NMR, though less commonly employed, shows a characteristic quadrupolar resonance at δ 0 ppm (relative to MgCl₂), indicative of symmetric ligand environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes for Mg(OTf)₂ include:
- S=O asymmetric stretch : 1220–1250 cm⁻¹ (split into two bands due to cis and trans O-S-O conformations)
- CF₃ symmetric deformation : 755–765 cm⁻¹
- Mg–O stretch : 420–450 cm⁻¹ (broad, low-intensity)
The absence of free S=O stretching vibrations above 1300 cm⁻¹ confirms complete anion coordination to Mg²⁺.
X-ray Diffraction (XRD)
While single-crystal XRD data for Mg(OTf)₂ remains scarce, powder diffraction patterns align with a monoclinic crystal system (space group P2₁/c). Predominant reflections occur at 2θ = 14.8° (d = 5.98 Å), 23.5° (d = 3.78 Å), and 29.1° (d = 3.06 Å), consistent with layered structures common in hydrated metal triflates.
Comparative Analysis with Other Metal Triflates
Table 1: Physicochemical Properties of Selected Metal Triflates
Catalytic Activity : Mg(OTf)₂ demonstrates intermediate Lewis acidity between LiOTf and Al(OTf)₃, making it effective for Diels-Alder reactions (60–75% yield) without substrate decomposition. In contrast, Al(OTf)₃ achieves higher yields (85–92%) but suffers from side reactions in electron-rich systems.
Electrochemical Behavior : In chloride-free magnesium electrolytes, Mg(OTf)₂ facilitates reversible Mg deposition with 98.7% Coulombic efficiency, outperforming Mg(TFSI)₂ (94.2%) due to a stable MgF₂-rich solid-electrolyte interphase.
Research Applications and Emerging Trends
Polymerization Catalysis
Mg(OTf)₂ catalyzes the ring-opening polymerization of 1,3-dioxolane (DOL) at 50 mM concentration, achieving 61.7% conversion to poly-DOL after 18 hours (¹H NMR: δ 3.59, 4.63 ppm). The mechanism proceeds via coordination-activated monomer insertion, with MALDI-TOF mass spectrometry revealing polymer chains up to Mₙ = 5,800 Da.
Properties
IUPAC Name |
magnesium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Mg/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJBBYMETSFJND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3MgO3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Synthesis and Purification Conditions
| Parameter | Specification | Source |
|---|---|---|
| Reaction Temperature | 40–60°C (reflux) | |
| Drying Conditions | 125°C at 3 mmHg for 2 hours | |
| Solvent for Washing | CH₂Cl₂ | |
| Final Purity | ≥98% (by elemental analysis) |
Industrial-Scale Production
Industrial methods optimize yield and cost efficiency:
-
Raw Materials : Mg(OH)₂ is preferred over MgO due to its lower reactivity with atmospheric CO₂.
-
Continuous Flow Systems : Reactors with in-line pH monitoring ensure precise neutralization and reduce batch variability.
-
Crystallization : Recrystallization from hot acetonitrile yields high-purity Mg(CF₃SO₃)₂ with minimal chloride impurities.
Analytical Characterization
Post-synthesis validation employs multiple techniques:
Fourier-Transform Infrared Spectroscopy (FTIR)
Thermogravimetric Analysis (TGA)
Nuclear Magnetic Resonance (NMR)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
magnesium;trifluoromethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen gas. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of major products that are valuable in different applications .
Scientific Research Applications
Magnesium trifluoromethanesulfonate is increasingly used as an electrolyte in rechargeable magnesium batteries. Recent studies have demonstrated that electrolytes formulated with magnesium triflate exhibit high compatibility with magnesium anodes and cathodes, leading to improved electrochemical performance. For example, a study reported an average Coulombic efficiency of 99.4% over 1000 cycles using a formulation containing magnesium triflate and magnesium chloride .
Performance Characteristics:
- High Reversibility: Exhibits highly reversible magnesium deposition and dissolution.
- Current Density: Effective at current densities up to 3 mA cm.
- Areal Capacity: Achieves areal capacities up to 5 mAh cm.
Pharmaceuticals
In the pharmaceutical industry, magnesium trifluoromethanesulfonate is utilized in drug formulation processes. Its ability to create specific ionic environments is crucial for the stability and efficacy of certain medications. By acting as a stabilizing agent, it helps enhance the solubility and bioavailability of active pharmaceutical ingredients .
Material Science
The compound plays a significant role in the development of advanced materials, particularly polymers and composites. Its incorporation can enhance the mechanical strength and thermal stability of these materials. Research indicates that magnesium triflate can improve the electrical and electrochemical characteristics of polymer blend electrolytes when used alongside plasticizers like glycerol .
Environmental Applications
Magnesium trifluoromethanesulfonate is being explored for its potential in environmental applications, particularly in water treatment processes. It can assist in removing contaminants from water sources, thereby improving overall water quality .
Case Studies
Several studies highlight the practical applications of magnesium trifluoromethanesulfonate:
- Study on Electrolyte Performance: Researchers at A*STAR developed a high-performance electrolyte using magnesium triflate that demonstrated superior cycling stability compared to traditional formulations .
- Polymer Blend Electrolytes: Investigations into PVA-based polymer blends revealed that incorporating magnesium triflate significantly improved the electrical conductivity of the resulting materials .
Mechanism of Action
The mechanism of action of magnesium;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Research Findings
- Catalysis: Mg(OTf)₂ enables complete conversion in epoxy aminolysis at 20–30°C, a temperature range where LiOH and K₂CO₃ fail .
- Electrolytes : In solid polymer electrolytes (e.g., HPMC), Mg(OTf)₂ achieves ionic conductivity of 10⁻⁵ S/cm, which improves to 10⁻³ S/cm with ionic liquid additives .
- Safety : Replacing Mg(ClO₄)₂ with Mg(OTf)₂ in industrial processes reduces explosion risks without sacrificing yield .
Q & A
Q. What are the critical considerations for synthesizing magnesium trifluoromethanesulfonate with high purity?
Magnesium trifluoromethanesulfonate is typically synthesized by reacting trifluoromethanesulfonic acid with magnesium oxide or carbonate. Key steps include:
Q. Which analytical techniques are most effective for characterizing magnesium trifluoromethanesulfonate?
Common methods include:
- ¹H/¹³C-NMR spectroscopy : To verify the absence of organic impurities and confirm the triflate anion structure .
- Thermogravimetric analysis (TGA) : To assess thermal stability and hygroscopicity (degradation observed above 250°C) .
- Ion chromatography : To quantify sulfate or halide impurities .
Q. How should magnesium trifluoromethanesulfonate be stored and handled to ensure stability?
- Store in a desiccator under inert gas (e.g., argon) due to its hygroscopic nature .
- Use gloves, protective eyewear, and fume hoods to avoid skin contact or inhalation. Contaminated waste must be treated as hazardous and disposed of via licensed facilities .
Advanced Research Questions
Q. What mechanistic role does magnesium trifluoromethanesulfonate play in Lewis acid-catalyzed reactions?
The Mg²⁺ ion acts as a Lewis acid, polarizing substrates like carbonyl groups to enhance electrophilicity. For example:
- In Diels-Alder reactions, it accelerates cycloaddition by coordinating to dienophiles.
- In glycosylation, it stabilizes oxocarbenium intermediates, improving stereoselectivity . Comparative studies with other triflate salts (e.g., Sc³⁺, Yb³⁺) suggest magnesium’s moderate Lewis acidity balances reactivity and side-reaction suppression .
Q. How can solvent choice influence the catalytic efficiency of magnesium trifluoromethanesulfonate?
- Polar aprotic solvents (e.g., acetonitrile, DMF): Enhance solubility and ion dissociation, boosting catalytic activity.
- Low-polarity solvents (e.g., toluene): May reduce side reactions but require higher catalyst loading. Solvent selection should align with substrate compatibility, as demonstrated in asymmetric Mannich reactions .
Q. How can researchers resolve contradictions in reported catalytic performance data?
Discrepancies often arise from:
- Impurity profiles : Trace water or residual acids alter reactivity. Pre-drying the catalyst at 100°C under vacuum can mitigate this .
- Substrate-specific effects : Steric or electronic factors may limit generalizability. Systematic screening (e.g., using Design of Experiments) optimizes conditions for specific systems .
Q. What safety protocols are essential when using magnesium trifluoromethanesulfonate in high-temperature reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
